泰利霉素

描述

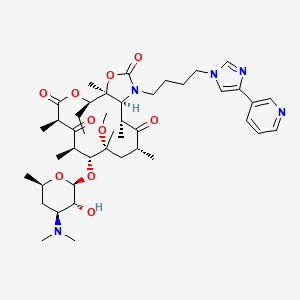

Telithromycin is the first ketolide antibiotic to enter clinical use and is sold under the brand name Ketek. It is used to treat community-acquired pneumonia of mild to moderate severity. Telithromycin is a semi-synthetic derivative of erythromycin, created by substituting a ketogroup for the cladinose sugar and adding a carbamate ring in the lactone ring. An alkyl-aryl moiety is attached to this carbamate ring, and the oxygen at the 6 position is methylated to achieve better acid-stability .

作用机制

Telithromycin, also known as Ketek, is a semi-synthetic erythromycin derivative . It belongs to a new chemical class of antibiotics called ketolides .

Target of Action

Telithromycin’s primary target is the 50S subunit of the 70S bacterial ribosome . This subunit is crucial for bacterial protein synthesis .

Mode of Action

Telithromycin prevents bacterial growth by interfering with bacterial protein synthesis . It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V . This dual binding is unique to telithromycin and differs from older macrolides that bind only to one domain .

Biochemical Pathways

By binding to the 50S ribosomal subunit, telithromycin blocks further peptide elongation . This action disrupts the protein synthesis pathway, inhibiting bacterial growth .

Pharmacokinetics

Telithromycin has a bioavailability of 57% and is unaffected by food . It is metabolized mainly by the liver, with 50% of the metabolism being CYP3A4-mediated . The elimination half-life is approximately 10 hours , and excretion occurs through both biliary and renal routes . Telithromycin is also concentrated in white blood cells, which may aid in treating intracellular pathogens .

Result of Action

Telithromycin is bactericidal against S. pneumoniae, H. influenzae, and M. catarrhalis and bacteriostatic against S. pyogenes and S. aureus . It has an antimicrobial spectrum similar or slightly broader than that of penicillin .

Action Environment

The efficacy of telithromycin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 pathway may require dose adjustments or a temporary hiatus in the use of the coadministered drug . Additionally, telithromycin may potentiate the effects of oral anticoagulants, necessitating careful monitoring .

科学研究应用

Telithromycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying ketolide antibiotics and their synthesis.

Biology: Investigated for its antibacterial activity against various gram-positive bacteria and biofilms.

Industry: Employed in the development of new antibiotics and antimicrobial agents.

生化分析

Biochemical Properties

Telithromycin has enhanced activity in vitro because it binds not only to domain V of ribosomal RNA (like macrolides do) but also to domain II . This dual binding is unique to Telithromycin and enhances its activity against erythromycin-resistant pneumococci .

Cellular Effects

Telithromycin prevents bacterial growth by interfering with bacterial protein synthesis . It binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation . This interference with protein synthesis inhibits the growth and reproduction of bacteria, thereby treating the infection.

Molecular Mechanism

The molecular mechanism of Telithromycin involves binding to the 50S subunit of the 70S bacterial ribosome . It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V, where older macrolides bind only to one . This unique binding mechanism allows Telithromycin to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

Its enhanced activity against some common respiratory pathogens makes it a valuable addition to the available macrolides .

Metabolic Pathways

Telithromycin is involved in the macrolide-lincosamide-streptogramin class of antibiotics metabolic pathway . It interacts with the 50S subunit of the 70S bacterial ribosome, which is a crucial component of this pathway .

Subcellular Localization

The subcellular localization of Telithromycin is at the 50S subunit of the 70S bacterial ribosome . This is where it exerts its effects by blocking peptide elongation and interfering with protein synthesis .

准备方法

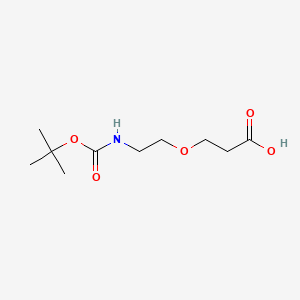

Synthetic Routes and Reaction Conditions: A novel synthesis route for telithromycin was developed based on a 11,12-cyclic carbonate protection strategy to prevent the formation of 9,12-hemiacetal by-products. Through a 11,12-carbonate-6-O-methylerythromycin intermediate, telithromycin was synthesized from 6-O-methylerythromycin in five steps with a 33% overall yield . The process involves the following steps:

- Protection of the C-11,12-diol moiety of 6-O-methylerythromycin as a cyclic carbonate.

- Hydrolysis of the cladinose sugar.

- Oxidation of the C-3 hydroxyl group.

- Introduction of the ketone moiety at the C-3 position.

- Reaction with the pyridinyl imidazole side chain in aqueous acetonitrile.

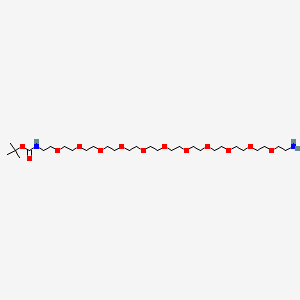

Industrial Production Methods: The industrial production of telithromycin involves a high-yielding, cost-effective process that is easy to operate at an industrial scale. This process includes the use of novel intermediates such as 10,11-Anhydro-2’,4’-di-O-benzoyl-12-O-imidazolylcarbonyl-6-O-methylerythromycin A and its derivatives .

化学反应分析

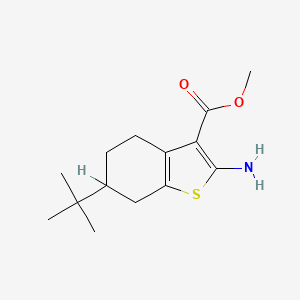

Types of Reactions: Telithromycin undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Introduction of functional groups such as carbamates and alkyl-aryl moieties.

Common Reagents and Conditions:

Oxidation: Pfizner–Moffat conditions for the oxidation of hydroxyl groups.

Major Products Formed:

Telithromycin: The final product formed through the synthesis route involving the protection of diol moieties and subsequent reactions.

相似化合物的比较

Erythromycin: The parent compound from which telithromycin is derived.

Clarithromycin: Another macrolide antibiotic with similar modifications for better acid-stability.

Azithromycin: A macrolide with a broader spectrum of activity and fewer gastrointestinal side effects.

Uniqueness of Telithromycin: Telithromycin is unique due to its dual binding mechanism to the 50S ribosomal subunit, which provides enhanced activity against erythromycin-resistant bacteria. It also has better acid-stability and a broader antimicrobial spectrum compared to erythromycin .

属性

CAS 编号 |

191114-48-4 |

|---|---|

分子式 |

C43H65N5O10 |

分子量 |

812.0 g/mol |

IUPAC 名称 |

(1S,2S,5S,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |

InChI |

InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27-,28+,29+,32+,33+,36-,37-,38-,40+,42-,43-/m1/s1 |

InChI 键 |

LJVAJPDWBABPEJ-ZHVJIJPXSA-N |

SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |

手性 SMILES |

CC[C@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |

规范 SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |

外观 |

Solid powder |

颜色/形态 |

White to off-white crystalline powder Crystals from ethe |

熔点 |

176-188 °C 187-188 °C |

Key on ui other cas no. |

191114-48-4 |

物理描述 |

Solid |

Pictograms |

Corrosive; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

2.83e-02 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

HMR 3647 HMR-3647 HMR3647 Ketek RU 66647 RU-66647 telithromycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Telithromycin?

A1: Telithromycin, a ketolide antibiotic, exerts its antibacterial effect by binding to the bacterial ribosome, specifically the 50S ribosomal subunit, and inhibiting protein synthesis. [, , ] This interaction prevents the bacterial ribosome from translating messenger RNA (mRNA), effectively halting the production of essential proteins. []

Q2: How does Telithromycin's binding to the ribosome differ from that of macrolides?

A2: Telithromycin demonstrates a unique binding interaction with the bacterial ribosome compared to traditional macrolides. While both classes bind to domain V of 23S rRNA, telithromycin also exhibits a strong interaction with the 752 hairpin of domain II due to its C11/C12 carbamate side chain. This additional binding site contributes to Telithromycin's retained activity against many macrolide-resistant organisms. [, ]

Q3: What are the downstream effects of Telithromycin's inhibition of bacterial protein synthesis?

A3: Inhibiting bacterial protein synthesis ultimately leads to bacterial growth arrest and cell death. This is because proteins are essential for a wide range of cellular processes, including metabolism, DNA replication, and cell wall synthesis.

Q4: What is the molecular formula and weight of Telithromycin?

A4: This information is not explicitly provided in the provided research papers. For detailed structural information, please refer to chemical databases like PubChem or ChemSpider.

Q5: Is there any spectroscopic data available for Telithromycin in the provided research papers?

A5: The provided research papers do not present specific spectroscopic data for Telithromycin.

Q6: How does the chemical structure of Telithromycin contribute to its stability?

A6: Telithromycin possesses a keto group at position 3 of the macrolactone ring, a characteristic feature of ketolides that differentiates them from macrolides. This keto group enhances acid stability, making it less susceptible to degradation in acidic environments. []

Q7: Does Telithromycin exhibit any catalytic properties?

A7: Telithromycin is not known to possess catalytic properties. Its primary function is to bind to the bacterial ribosome and inhibit protein synthesis, acting as a bacteriostatic or bactericidal agent.

Q8: Have any computational chemistry studies been conducted on Telithromycin?

A8: The provided research papers do not discuss computational chemistry studies on Telithromycin.

Q9: How do structural modifications to the macrolide scaffold influence the activity of Telithromycin?

A9: The replacement of the L-cladinose moiety at position 3 of the macrolactone ring with a keto group, along with the addition of a carbamate linked to an alkyl-aryl extension at C11/C12, significantly impacts Telithromycin's activity. These modifications not only improve acid stability but also enhance its binding affinity to the ribosome, leading to increased activity against macrolide-resistant bacteria. []

Q10: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of Telithromycin?

A10: While the provided papers don't delve into specific formulation strategies, they highlight Telithromycin's favorable pharmacokinetic properties, including good oral bioavailability (≈ 57%) and extensive tissue distribution. [, ]

Q11: How is Telithromycin metabolized in the body?

A11: Telithromycin is primarily metabolized in the liver. Approximately half of its metabolism is mediated by the cytochrome P450 (CYP) 3A4 system, while the other half is CYP3A4-independent. [, ]

Q12: How does Telithromycin's pharmacokinetic profile contribute to its clinical use in respiratory tract infections?

A12: Telithromycin demonstrates favorable pharmacokinetic properties for treating respiratory tract infections. It exhibits extensive tissue distribution, effectively penetrating into bronchopulmonary tissue and epithelial lining fluid. [, ] Moreover, its elimination half-life of approximately 10 hours allows for once-daily dosing. []

Q13: What is the in vitro activity of Telithromycin against key respiratory pathogens?

A14: Telithromycin exhibits potent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae (including penicillin- and macrolide-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus, and Streptococcus pyogenes. [, , , ] It also demonstrates activity against atypical pathogens like Chlamydia pneumoniae and Mycoplasma pneumoniae. [, ]

Q14: How effective is Telithromycin in animal models of infection?

A15: Telithromycin has demonstrated efficacy in various animal models of infection. For instance, in a murine thigh infection model, the drug effectively reduced bacterial density in thigh tissue infected with Streptococcus pneumoniae, including macrolide- and fluoroquinolone-resistant strains. [] Additionally, in a murine model of pulmonary infection induced by Staphylococcus aureus, pretreatment with Telithromycin effectively reduced the bacterial load in the lungs. []

Q15: What clinical trials have been conducted to evaluate the efficacy of Telithromycin?

A16: Several clinical trials have assessed the efficacy of Telithromycin in treating community-acquired pneumonia (CAP), acute exacerbations of chronic bronchitis (AECB), acute maxillary sinusitis (AMS), and pharyngitis/tonsillitis. These trials have demonstrated that Telithromycin, at a dosage of 800mg once daily, achieves clinical cure rates comparable to other commonly used antibiotics. [, , ]

Q16: What are the known mechanisms of resistance to Telithromycin in Streptococcus pneumoniae?

A17: Resistance to Telithromycin in Streptococcus pneumoniae can occur through mutations in ribosomal proteins L4 and L22, as well as mutations in domain II and V of 23S rRNA. [, ] Another mechanism involves a deletion in the leader sequence of the erm(B) gene, which encodes a ribosomal methylase. This deletion leads to increased expression of erm(B) and higher levels of rRNA methylation, hindering Telithromycin binding to the ribosome. []

Q17: Does cross-resistance exist between Telithromycin and other macrolides?

A18: While Telithromycin retains activity against many macrolide-resistant strains, cross-resistance can still occur, particularly with strains exhibiting the constitutive MLSB phenotype. [, , ]

Q18: Can exposure to macrolides induce resistance to Telithromycin in Streptococcus pneumoniae?

A19: Yes, studies have shown that exposure to macrolides like erythromycin can induce resistance to Telithromycin in Streptococcus pneumoniae strains with the constitutive MLSB phenotype. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride](/img/structure/B1681937.png)

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)